molecular formula C23H27FN4O2 B045188 4-Aminospiroperidol CAS No. 114442-96-5

4-Aminospiroperidol

Cat. No.: B045188
CAS No.: 114442-96-5
M. Wt: 410.5 g/mol
InChI Key: MJEREOGWNZGKRN-UHFFFAOYSA-N
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Description

4-Aminospiroperidol is a spirocyclic compound characterized by a cyclopropane-indole core structure and a critical amino substituent at the 4-position. These compounds are typically analyzed via NMR and mass spectrometry to confirm purity and stereochemistry. The amino group in this compound likely enhances binding affinity to kinase domains, as observed in related spiro derivatives .

Properties

CAS No.

114442-96-5

Molecular Formula

C23H27FN4O2

Molecular Weight

410.5 g/mol

IUPAC Name

1-(4-aminophenyl)-8-[4-(4-fluorophenyl)-4-oxobutyl]-1,3,8-triazaspiro[4.5]decan-4-one

InChI

InChI=1S/C23H27FN4O2/c24-18-5-3-17(4-6-18)21(29)2-1-13-27-14-11-23(12-15-27)22(30)26-16-28(23)20-9-7-19(25)8-10-20/h3-10H,1-2,11-16,25H2,(H,26,30)

InChI Key

MJEREOGWNZGKRN-UHFFFAOYSA-N

SMILES

C1CN(CCC12C(=O)NCN2C3=CC=C(C=C3)N)CCCC(=O)C4=CC=C(C=C4)F

Canonical SMILES

C1CN(CCC12C(=O)NCN2C3=CC=C(C=C3)N)CCCC(=O)C4=CC=C(C=C4)F

Other CAS No.

114442-96-5

Synonyms

4-aminospiroperidol
ASPD

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Spirocyclic Core: 4-Aminospiroperidol shares the spiro[cyclopropane-indole] backbone with B5 and B7, which is critical for conformational rigidity and kinase binding . In contrast, Haloperidol Related Compound A lacks a spiro system, instead featuring a butyrophenone scaffold linked to piperidinyl groups .
  • Substituent Diversity: The 4-amino group in this compound distinguishes it from B5 (chlorophenyl) and B7 (pyrazolyl), suggesting tailored interactions with kinase active sites. Haloperidol’s analog emphasizes chlorophenyl and piperidinyl moieties, aligning with its neuroleptic applications .
  • Synthetic Routes : B5–B7 derivatives require pyrimidine coupling and cyclopropanation steps , whereas Haloperidol analogs rely on piperidine alkylation and ketone formation .

Bioactivity and Pharmacological Profiles

While explicit data for this compound is unavailable, its analogs exhibit potent EGFR/HER2 inhibition. For example:

  • B5 and B7 : Demonstrated sub-micromolar IC₅₀ values in kinase assays, with B7 showing enhanced selectivity due to its pyrazolyl substituent .

Mechanistic Differences :

  • This compound analogs likely bind to the ATP pocket of EGFR/HER2 via hydrogen bonding (amino group) and π-π stacking (pyridinyl groups) .
  • Haloperidol derivatives target G-protein-coupled receptors through hydrophobic and electrostatic interactions .

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